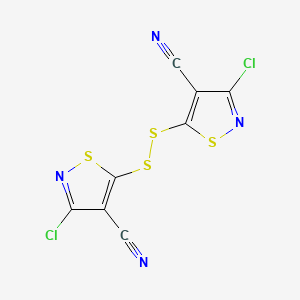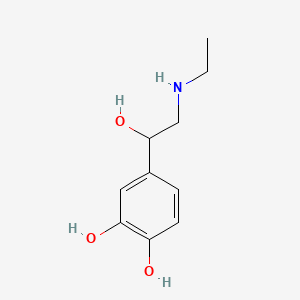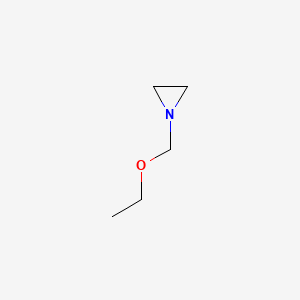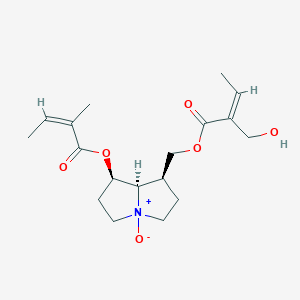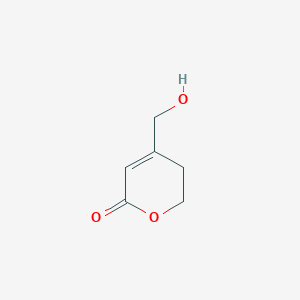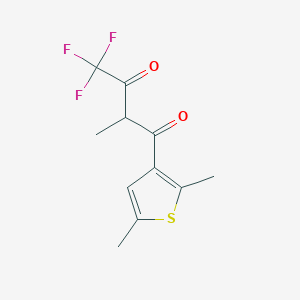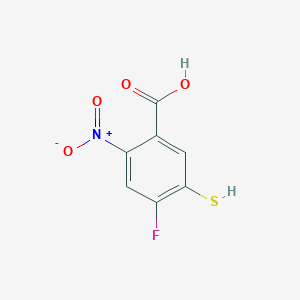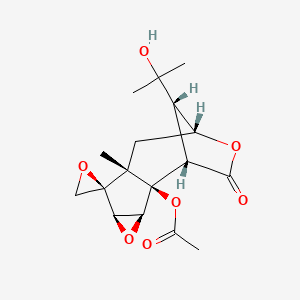
6-O-Acetylcoriatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Acetylcoriatin is a chemical compound belonging to the class of natural products known as flavonoids. It is characterized by its complex molecular structure, which includes a spirocyclic framework and multiple oxygen-containing functional groups. The compound is derived from certain plant extracts and has shown potential in various scientific and medical applications.
Vorbereitungsmethoden
The preparation of 6-O-Acetylcoriatin is not extensively documented, but it is generally obtained through the extraction and purification of plant materials. One common method involves isolating the compound from flavonoid-rich plants, followed by a series of chromatographic techniques to purify it. Industrial production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
Analyse Chemischer Reaktionen
6-O-Acetylcoriatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent compound, coriatin.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and stability of spirocyclic flavonoids.
Biology: The compound has shown potential in modulating biological pathways and has been investigated for its antioxidant properties.
Medicine: Preliminary studies suggest that 6-O-Acetylcoriatin may have therapeutic effects in the treatment of cardiovascular diseases, diabetes, and cancer.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-O-Acetylcoriatin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation. The compound may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
6-O-Acetylcoriatin can be compared with other flavonoids such as quercetin, kaempferol, and rutin. While these compounds share a similar flavonoid backbone, this compound is unique due to its spirocyclic structure and acetyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities.
Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Eigenschaften
Molekularformel |
C17H22O7 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[(1S,2R,3S,5R,6R,7R,9R,12S)-12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3/t8-,9-,10-,11-,12+,15+,16-,17+/m1/s1 |
InChI-Schlüssel |
RCDCUCSJAPPGHK-ZCYZFREISA-N |
Isomerische SMILES |
CC(=O)O[C@]12[C@@H]3[C@@H]([C@@H](C[C@]1([C@@]4(CO4)[C@H]5[C@@H]2O5)C)OC3=O)C(C)(C)O |
Kanonische SMILES |
CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
